molecular formula C9H7NO B1396099 2-Ethynylbenzamide CAS No. 1207252-50-3

2-Ethynylbenzamide

Cat. No. B1396099
M. Wt: 145.16 g/mol
InChI Key: VECCBMBUQUFSPO-UHFFFAOYSA-N
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Description

2-Ethynylbenzamide is a chemical compound that is used for pharmaceutical testing . It has a molecular formula of C9H11NO .


Synthesis Analysis

The synthesis of 2-Ethynylbenzamide has been explored in the context of creating 3-Alkylideneisoindolin-1-ones. The process involves carrying out cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides under CO pressure, in the presence of a very small amount of PdCl2 (PPh3)2(0.4 mol %) as a catalytic precursor and without the need for a Cu salt as the co-catalyst .


Molecular Structure Analysis

The molecular structure of 2-Ethynylbenzamide is characterized by a molecular formula of C9H11NO and an average mass of 149.190 Da .


Chemical Reactions Analysis

2-Ethynylbenzamide has been found to react successfully with iodoarenes bearing electron-withdrawing and electron-donating groups, giving rise to different classes of compounds depending on the solvent used .

Scientific Research Applications

Synthesis of Isoindolinones

2-Ethynylbenzamide has been explored in the synthesis of isoindolinones. Cyclocarbonylative Sonogashira reactions of 2-Ethynylbenzamides result in various classes of compounds, including isoindolinones, with high stereoselectivity (Albano et al., 2020). Additionally, palladium iodide-catalyzed oxidative carbonylation of 2-Ethynylbenzamides in the presence of secondary amines leads to the formation of isoindolinones via intramolecular nucleophilic attack (Mancuso et al., 2014).

Mechanism-Based Inactivation of Cytochrome P450

2-Ethynylbenzamide derivatives, such as 2-Ethynylnaphthalene, have been studied for their role in mechanism-based inactivation of cytochrome P450 enzymes. These studies provide insights into the interaction of small molecules with biological enzymes and their potential therapeutic implications (Roberts et al., 1994) (Cheng et al., 2007).

Reactivity in Organic Synthesis

2-Ethynylbenzamide demonstrates unique reactivity in organic synthesis, as shown in studies focusing on the synthesis of various organic compounds. For instance, it has been used in the synthesis of isoindolinone derivatives by sequential palladium iodide-catalyzed oxidative aminocarbonylation—heterocyclization (Gabriele et al., 2012).

Photoreactions and Photochemical Behavior

2-Ethynylbenzamide's derivatives are studied for their photochemical behavior, providing insights into photoreaction mechanisms and the potential development of new photoresponsive materials (Park et al., 2001).

Use in Combinatorial Synthesis

2-Ethynylbenzamide derivatives have been used in combinatorial synthesis, particularly in the creation of isoxazole libraries with potential applications in material science and medicinal chemistry (Tanaka et al., 2007).

Future Directions

The future directions for the use of 2-Ethynylbenzamide could potentially involve its use in the synthesis of 3-Alkylideneisoindolin-1-ones via a copper-free Pd-catalyzed Sonogashira cyclocarbonylative reaction .

properties

IUPAC Name

2-ethynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECCBMBUQUFSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
G Albano, S Giuntini, LA Aronica - The Journal of Organic …, 2020 - ACS Publications
… We started our study with the synthesis of 2-ethynylbenzamide (1), which was easily … was carried out with equimolar quantities of 2-ethynylbenzamide 1 and iodobenzene 2a, in a …
Number of citations: 20 pubs.acs.org
B Gabriele, R Mancuso, I Ziccarelli, G Salerno - Tetrahedron Letters, 2012 - Elsevier
… The first substrate we tested was N-butyl-2-ethynylbenzamide 1a, which was allowed to react with morpholine 2a, CO, and O 2 using a 2:1 MeCN–morpholine mixture as the solvent …
Number of citations: 26 www.sciencedirect.com
R Mancuso, I Ziccarelli, D Armentano… - The Journal of …, 2014 - ACS Publications
… 2-Ethynylbenzamide 1e was prepared in a similar manner from 2-bromobenzamide according to a literature procedure. (16) All other materials were commercially available and were …
Number of citations: 102 pubs.acs.org
SW Zhang, T Kaneko, E Yoneda, T Sugioka… - Inorganica chimica …, 1999 - Elsevier
… Based on these experimental results, we examined the carbonylation of 2-ethynylbenzamide derivative (1), which also has a carbonyl group adjacent to the carboncarbon triple bond, …
Number of citations: 1 www.sciencedirect.com
F Araniti, R Mancuso, I Ziccarelli, F Sunseri… - Molecules, 2014 - mdpi.com
… mL stainless steel autoclave was charged in the presence of air with PdI 2 (5.0 mg, 1.39 × 10 −2 mmol), KI (23.0 mg, 1.39 × 10 −1 mmol) and a solution of N-butyl-2-ethynylbenzamide (…
Number of citations: 12 www.mdpi.com
AC Pauly, P Theato - Polymer Chemistry, 2012 - pubs.rsc.org
Two series of constitutional isomers of monosubstituted ethynylbenzoates were synthesized. The series of the constitutional isomers were based on methyl ethynylbenzoates (M1–M3) …
Number of citations: 34 pubs.rsc.org
Y Long, Z She, X Liu, Y Chen - The Journal of Organic Chemistry, 2013 - ACS Publications
… 2-Ethynylbenzamide (3l) was prepared from compound 3k via a cesium fluoride mediated desilylation reaction. Compounds 3g,i,j were prepared by Sonogashira coupling of 3l with aryl …
Number of citations: 55 pubs.acs.org
EA Zakharova, OI Shmatova, IV Kutovaya… - Organic & …, 2019 - pubs.rsc.org
The Ugi-click-strategy was employed for the synthesis of 12–28 membered 1,2,3-triazole derived macrocyclic peptidomimetics. The Ugi reaction with acid components bearing …
Number of citations: 27 pubs.rsc.org
W Ruan, T Yang, C Shi, W Bai, HHY Sung… - …, 2020 - ACS Publications
… Stirring a mixture of OsCl 2 (PPh 3 ) 3 and N,N-diethyl-2-ethynylbenzamide (2c) in a molar ratio of 1:2 in toluene at room temperature for 20 h produced vinylidene-carbene complex 4c, …
Number of citations: 7 pubs.acs.org
I Ziccarelli, R Mancuso, B Gabriele - 2016 - dspace.unical.it
… (Scheme 5) 2-Ethynylbenzamide 1e instead was directly prepared from 2-bromobenzamide.… After filtration, the solvent was evaporated to give the N-substituted 2- ethynylbenzamide, …
Number of citations: 2 dspace.unical.it

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